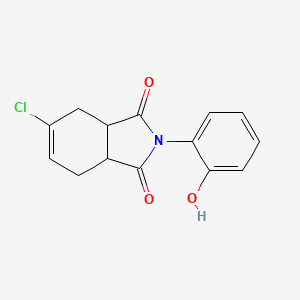
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research.
Mécanisme D'action
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. Activation of these receptors by (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been shown to have a variety of biochemical and physiological effects, including inhibition of pain signaling, reduction of inflammation, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects, and may have potential therapeutic applications in conditions such as multiple sclerosis and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise manipulation of the endocannabinoid system and study of its effects on various physiological processes. However, one limitation is that (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and the endocannabinoid system. One area of interest is the potential therapeutic applications of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in conditions such as chronic pain, multiple sclerosis, and epilepsy. Other areas of interest include the role of the endocannabinoid system in addiction and substance abuse, and the potential use of CB1 receptor antagonists in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and other synthetic cannabinoids, and to develop more selective and potent compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2,3,4,5-tetrafluoroaniline to form the intermediate (3-chlorophenyl)(2,3,4,5-tetrafluorophenyl)methanamine. This intermediate is then reacted with 1,1,1-trifluoroacetic anhydride to form the final product, (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine.
Applications De Recherche Scientifique
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied for its potential therapeutic applications in conditions such as chronic pain, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N/c1-19(8-4-2-3-7(14)5-8)10-6-9(15)11(16)13(18)12(10)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBGTSZYHINNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)





![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
